N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a brominated phenyl group, a methyl-substituted pyridazine ring, and a piperidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Pyridazine Formation: The brominated intermediate is then reacted with appropriate reagents to form the 6-methylpyridazine ring.
Piperidine Introduction: The pyridazine intermediate is coupled with a piperidine derivative under specific conditions to form the piperidine core.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-fluoro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-iodo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-12-10-15(19)6-7-16(12)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGQCFFYJGDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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